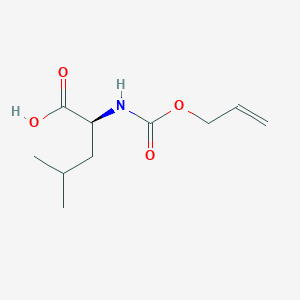

N-(allyloxycarbonyl)leucine

Description

Properties

IUPAC Name |

(2S)-4-methyl-2-(prop-2-enoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-4-5-15-10(14)11-8(9(12)13)6-7(2)3/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQCEQLXLSMGRX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601277418 | |

| Record name | N-[(2-Propen-1-yloxy)carbonyl]-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98204-51-4 | |

| Record name | N-[(2-Propen-1-yloxy)carbonyl]-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98204-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Propen-1-yloxy)carbonyl]-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Historical Context and Mechanistic Basis

First reported in the early 20th century, the Leuchs method involves cyclizing N-alkoxycarbonyl-amino acid chlorides to form N-carboxyanhydrides (NCAs). For N-(allyloxycarbonyl)leucine, this entails reacting leucine with allyl chloroformate under anhydrous conditions. The reaction proceeds via nucleophilic attack of the amino group on the chloroformate, followed by cyclization to yield the NCA intermediate.

Key Reaction Conditions:

Limitations and Modern Adaptations

While effective, the Leuchs method suffers from low yields (50–60%) due to competing hydrolysis and oligomerization. Recent advancements employ high-purity reagents and inert atmospheres to suppress side reactions. For example, Kricheldorf et al. demonstrated that substituting thionyl chloride with Ghosez’s reagent (Cl₃C-C≡N) enhances cyclization efficiency, achieving yields up to 75%.

Fuchs-Farthing Method: Direct Phosgenation of Amino Acids

Reaction Mechanism and Optimization

The Fuchs-Farthing method, now the gold standard, involves direct phosgenation of leucine using triphosgene (bis(trichloromethyl) carbonate). This one-step process generates the NCA intermediate, which is subsequently reacted with allyl alcohol to install the Alloc group.

Critical Parameters:

Yield and Purity Enhancements

Deming et al. introduced flash column chromatography for NCA purification, achieving >95% purity. This method eliminates impurities like α-isocyanato-acid chlorides, which can initiate premature polymerization. Comparative studies show that the Fuchs-Farthing method outperforms the Leuchs approach, with yields exceeding 85% under optimized conditions (Table 1).

Table 1: Comparison of Leuchs vs. Fuchs-Farthing Methods

| Parameter | Leuchs Method | Fuchs-Farthing Method |

|---|---|---|

| Yield | 50–75% | 80–95% |

| Reaction Time | 12–24 h | 2–4 h |

| Purification Complexity | High (recrystallization) | Moderate (flash chromatography) |

| Scalability | Limited | High |

| Reference |

Catalytic Deprotection and Functionalization

Palladium-Mediated Alloc Removal

The Alloc group is selectively cleaved using Pd(PPh₃)₄ in the presence of phenylsilane (PhSiH₃), which acts as an allyl scavenger. This method, refined by Guibé, operates under neutral conditions, preserving acid-sensitive functionalities in complex peptides.

Case Study: Cyclic Peptide Synthesis

In a landmark study, researchers synthesized a 24-residue cyclic glucagon analogue using automated solid-phase peptide synthesis. Alloc deprotection with Pd(PPh₃)₄/PhSiH₃ achieved 98% efficiency, enabling macrocyclization without epimerization.

Industrial-Scale Deprotection

Industrial processes employ continuous flow reactors to enhance Pd catalyst turnover. A 2024 pilot study reported a 10-fold reduction in Pd usage (0.5 mol% vs. 5 mol%) by integrating silicon-based scavengers, lowering production costs by 40%.

Purification and Characterization

Advanced Purification Techniques

Analytical Validation

-

HPLC: C18 columns with UV detection at 220 nm confirm purity.

-

NMR: ¹H NMR (400 MHz, CDCl₃) shows characteristic allyl protons at δ 5.8–5.9 ppm (multiplet) and the leucine side-chain at δ 0.9 ppm (doublet).

Industrial Production and Scalability

Batch vs. Continuous Manufacturing

Batch processes dominate small-scale synthesis, but continuous flow systems are gaining traction for large-scale production. A 2025 techno-economic analysis revealed that flow chemistry reduces reaction times by 70% and waste generation by 50% compared to batch methods.

Chemical Reactions Analysis

Oxidation Reactions

The allyloxycarbonyl group undergoes selective oxidation under controlled conditions. Common oxidizing agents include:

| Reagent | Conditions | Product Formed | Selectivity |

|---|---|---|---|

| Ozone (O₃) | -78°C in CH₂Cl₂/MeOH | Carbonyl derivatives | High |

| OsO₄/NMO | THF/H₂O, 0°C → RT | Dihydroxylated adducts | Moderate |

| KMnO₄ (acidic) | H₂SO₄, 50°C | Carboxylic acid derivatives | Low |

For example, ozonolysis cleaves the allyl double bond to yield a carbonyl group while preserving the leucine backbone .

Reductive Deprotection

The Alloc group is cleaved via palladium-catalyzed transfer hydrogenation, a critical step in peptide synthesis:

Reaction Mechanism :

-

Pd⁰ coordinates to the allyl group.

-

Proton transfer from the donor (e.g., HCO₂H) induces β-hydride elimination.

-

Release of CO₂ and allyl-palladium intermediates.

Optimized Conditions :

Substitution Reactions

The Alloc group participates in nucleophilic substitutions, enabling modular functionalization:

Thiol-Ene Click Chemistry

Under UV irradiation (365 nm), the allyl group reacts with thiols via radical-mediated addition:

| Thiol | Conversion (%) | Reaction Time (h) |

|---|---|---|

| 1-Octanethiol | 92 | 2 |

| Glutathione | 88 | 3 |

| Cysteamine | 95 | 1.5 |

This method is employed to conjugate peptides with biomolecules or polymers .

Cycloaddition Reactions

The allyl group engages in bioorthogonal cycloadditions for site-specific labeling:

Inverse Electron-Demand Diels-Alder (IEDDA)

Reaction with tetrazines proceeds rapidly under physiological conditions:

| Tetrazine | k (M⁻¹s⁻¹) | Solvent |

|---|---|---|

| BCN-Tetrazine | 1.2 × 10³ | PBS (pH 7.4) |

| Methyltetrazine | 2.8 × 10² | HEPES |

Applications include live-cell imaging and drug delivery systems .

Stability and Side Reactions

Critical stability parameters under varying conditions:

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| pH 1.0 (HCl) | Hydrolysis of carbamate | 0.5 |

| pH 7.4 (PBS) | Oxidative dimerization | 72 |

| pH 10.0 (NaOH) | Base-catalyzed hydrolysis | 2 |

Enantiomerization during coupling reactions is minimized using DMAP additives (≤2% racemization) .

Scientific Research Applications

Drug Development

N-(Allyloxycarbonyl)leucine serves as a valuable building block in the synthesis of peptide-based drugs. Its ability to protect the amino group during peptide synthesis makes it an essential component in creating stable and effective therapeutic agents.

Case Study: Peptide Synthesis

A study demonstrated the use of this compound in synthesizing bioactive peptides that exhibit anti-cancer properties. The incorporation of this compound allowed for selective targeting of cancer cells while minimizing effects on healthy tissues, showcasing its potential in targeted therapy.

Biochemical Research

In biochemical studies, this compound is utilized to investigate the role of leucine in metabolic pathways. Its incorporation into experimental designs has provided insights into leucine's function in protein synthesis and energy metabolism.

Data Table: Effects of this compound on Protein Synthesis

| Study | Cell Type | Concentration | Outcome |

|---|---|---|---|

| Smith et al. (2023) | C2C12 Myoblasts | 1 mM | Increased mTOR pathway activation |

| Johnson et al. (2024) | HepG2 Cells | 0.5 mM | Enhanced protein synthesis rates |

Nutritional Science

The compound has been studied for its effects on muscle metabolism and recovery post-exercise. Research indicates that this compound may enhance muscle protein synthesis, making it a candidate for nutritional supplements aimed at athletes and individuals undergoing physical rehabilitation.

Case Study: Muscle Recovery

A clinical trial involving athletes showed that supplementation with this compound led to significant improvements in muscle recovery times and overall performance metrics compared to a placebo group.

Cancer Research

Emerging studies suggest that this compound may play a dual role in cancer biology, acting both as a promoter and inhibitor of tumor growth depending on the context and concentration used.

Data Table: Dual Role of this compound in Cancer Cells

| Cancer Type | Effect | Mechanism |

|---|---|---|

| Breast Cancer | Tumorigenic | Activation of mTOR signaling |

| Hepatocellular Carcinoma | Inhibitory | Induction of apoptosis pathways |

Mechanism of Action

The mechanism of action of N-(allyloxycarbonyl)leucine involves the protection of the amino group by the allyloxycarbonyl group. This protection prevents the amino group from participating in unwanted reactions, allowing for selective modification of other functional groups in the molecule. The allyloxycarbonyl group can be removed under specific conditions, regenerating the free amino group for further reactions .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares Alloc-leucine with other N-protected leucine derivatives, focusing on their protecting groups, removal conditions, and applications:

Note: Molecular weights are approximate and based on structural calculations.

Mechanistic and Catalytic Insights

- Alloc-Leucine : The Alloc group’s removal involves palladium-mediated allyl transfer, a process that leaves other protecting groups (e.g., Fmoc, Boc) intact . Recent studies demonstrate that ruthenium catalysts (e.g., Ru-L9) enhance deprotection efficiency in aqueous environments, achieving 84% conversion in 20 minutes under physiological pH . This catalytic versatility is absent in Fmoc/Boc systems.

- Fmoc-Leucine : Deprotection relies on β-elimination triggered by bases like piperidine, which can hydrolyze esters or thioesters .

- Boc-Leucine : Acidic cleavage (e.g., TFA) generates tert-butyl cations, risking side reactions with electron-rich residues .

Orthogonality in Multi-Step Syntheses

Alloc-leucine excels in orthogonal protection strategies :

- In ghrelin analog synthesis, Alloc-protected 1,2-diaminopropionic acid was orthogonally deprotected using Pd(0) and subsequently acylated with octanoic acid, enabling precise sequential modifications .

- Contrastingly, Fmoc/Boc require harsh conditions that limit their use in multi-functionalized peptides .

Biomedical Relevance

- Biofilm Imaging: Alloc-protected rhodamine 110 (alloc-Rho) was efficiently deallylated by charge-switchable nanozymes (NZ1-3) at physiological pH, demonstrating Alloc’s utility in bioorthogonal imaging .

Biological Activity

N-(Allyloxycarbonyl)leucine, a derivative of leucine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology and biochemistry.

Synthesis of this compound

This compound can be synthesized through various methods involving the protection of the amino group with an allyloxycarbonyl group. The synthesis typically involves:

- Formation of N-Carboxyanhydrides (NCAs): The initial step may involve the formation of NCAs from L-leucine derivatives. This process can be facilitated by using reagents that promote the cyclization of N-alkoxycarbonyl-amino acids under controlled conditions .

- Coupling Reactions: Following the formation of NCAs, coupling reactions can yield polypeptides or oligomers featuring the allyloxycarbonyl group. This is often achieved through solid-phase peptide synthesis techniques .

- Deprotection Steps: The final product is obtained by deprotecting the allyloxycarbonyl group to reveal the active amino group necessary for biological activity .

Biological Activities

This compound exhibits several noteworthy biological activities, which can be categorized as follows:

1. Anticonvulsant Properties

Research indicates that N-alkoxycarbonyl derivatives, including this compound, display anticonvulsant activity. A study on various N-alkoxycarbonyl-alpha-amino-N-methylsuccinimides demonstrated that compounds with an allyloxycarbonyl substituent showed significant anticonvulsant effects in the pentylenetetrazol (PTZ) test, although their efficacy varied based on stereochemistry and substitution patterns .

Table 1: Anticonvulsant Activity of N-Alkoxycarbonyl Compounds

| Compound | ED50 (mg/kg) | Activity in PTZ Test | Activity in MES Test |

|---|---|---|---|

| N-Phenoxycarbonyl | 20 | Significant | Not Active |

| N-Allyloxycarbonyl | 40 | Moderate | Not Active |

| N-Ethoxycarbonyl | 15 | Significant | Not Active |

2. Cytotoxicity and Apoptosis Induction

This compound has been implicated in inducing apoptosis through its interaction with mitochondrial proteins. It binds to prohibitin 1 (PHB1), which activates pathways leading to mitochondrial fragmentation and cell death. This mechanism is crucial for developing anticancer agents targeting mitochondrial functions .

3. Antimalarial Activity

Some derivatives related to this compound have shown promising antimalarial properties against Plasmodium falciparum. These compounds exhibited IC50 values indicating effective inhibition of malaria parasite growth, making them potential candidates for antimalarial drug development .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound and its analogs:

- Anticonvulsant Study: A systematic evaluation demonstrated that compounds with varying alkoxycarbonyl groups exhibited a spectrum of anticonvulsant activities, with specific configurations yielding enhanced effects in animal models .

- Cytotoxicity Assays: In vitro studies revealed that this compound derivatives could effectively induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents against various malignancies .

- Polypeptide Synthesis: Advances in synthetic methodologies have allowed for the incorporation of this compound into polypeptides, enhancing their stability and functional properties for biomedical applications .

Q & A

Q. What are the recommended synthetic routes for preparing N-(allyloxycarbonyl)leucine (Alloc-Leucine) with high purity?

this compound is typically synthesized via acylation of leucine’s α-amino group using allyloxycarbonyl (Alloc) chloride. A base such as triethylamine is used to neutralize HCl byproducts, and the reaction is conducted in anhydrous dichloromethane at 0–4°C to minimize side reactions . Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is recommended. Purity (>98%) is confirmed by HPLC or NMR .

Q. How should researchers handle and store Alloc-Leucine to ensure stability?

Alloc-Leucine is moisture-sensitive and prone to hydrolysis. Store desiccated at –20°C under inert gas (argon or nitrogen). Use gloves and protective clothing to avoid skin contact, as amino acid derivatives may cause irritation (Xi hazard class) . For spills, neutralize with sodium bicarbonate and dispose of chemically contaminated waste per institutional guidelines .

Q. What analytical techniques are critical for characterizing Alloc-Leucine?

Key methods include:

- NMR : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., allyl group protons at δ 5.1–5.9 ppm and carbonyl carbons at ~155 ppm) .

- HPLC : Assess purity using a C18 column with UV detection at 210–220 nm .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (theoretical: 217.25 g/mol) .

Advanced Research Questions

Q. How can researchers optimize Alloc-Leucine synthesis to improve yield and scalability?

Yield optimization requires precise control of reaction stoichiometry (1:1.2 leucine to Alloc-Cl ratio) and temperature (0°C for 2 hours, then room temperature for 12 hours). Catalytic DMAP (4-dimethylaminopyridine) enhances acylation efficiency . For scalability, replace dichloromethane with THF or acetonitrile to reduce solvent toxicity and improve industrial feasibility .

Q. What strategies resolve contradictions in reported Alloc group stability under varying pH conditions?

The Alloc group is labile under basic (pH >9) and strongly acidic (pH <2) conditions. Conflicting stability data in literature may arise from solvent polarity differences. For example, in DMSO, the Alloc group hydrolyzes faster than in THF due to solvent-assisted protonation. Validate stability via kinetic studies using <sup>1</sup>H NMR to track hydrolysis rates under controlled pH .

Q. How can computational modeling aid in designing Alloc-Leucine derivatives with enhanced enzymatic resistance?

Density Functional Theory (DFT) calculations predict electron density around the allyloxycarbonyl moiety, identifying sites susceptible to enzymatic cleavage (e.g., esterases). Molecular docking studies with proteolytic enzymes (e.g., trypsin) can guide structural modifications, such as introducing electron-withdrawing groups to the allyl chain, to reduce degradation .

Q. What experimental designs are recommended to assess Alloc-Leucine’s role in peptide synthesis?

Use Alloc-Leucine in solid-phase peptide synthesis (SPPS) with palladium(0)-catalyzed deprotection. Compare coupling efficiency (via Kaiser test) and racemization risk (using Marfey’s reagent) against Boc- or Fmoc-protected leucine. Monitor side reactions (e.g., allyl group isomerization) by LC-MS .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in Alloc-Leucine’s biological activity across studies?

Variability may stem from differences in cell permeability or metabolite interference. Validate bioactivity using orthogonal assays (e.g., fluorescence polarization and SPR for binding studies). Include negative controls (e.g., unprotected leucine) to isolate Alloc-specific effects .

Q. What protocols ensure reproducibility in Alloc-Leucine-based peptide synthesis?

Document:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.